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# The Discovery and Development of Penflufen: A Technical Overview

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#### Introduction

**Penflufen** is a broad-spectrum, systemic fungicide belonging to the alkylamide chemical class and the pyrazole-carboxamide subclass.[1][2] Developed by Bayer CropScience, it is primarily utilized as a seed treatment and in-furrow application to protect a wide range of crops from seed-borne and soil-borne fungal pathogens.[3][4] First registered in 2012, **Penflufen** has become an important tool in disease management, particularly for controlling diseases caused by Rhizoctonia solani and Ustilago spp.[3][4] Its mode of action is the inhibition of succinate dehydrogenase, placing it in the Fungicide Resistance Action Committee (FRAC) Group 7.[3][4] [5]

### **Discovery and Development Timeline**

The development of **Penflufen** from its initial synthesis to its registration and expanded use spans several years. It was jointly reviewed by regulatory authorities in the United States, Canada, and Australia.[1] The first registration was granted by the U.S. Environmental Protection Agency (EPA) in 2012.[3][4] Since its introduction, its application has been expanded from initial uses on crops like potatoes to include bulb vegetables, sugar beets, and even non-crop uses such as wood preservation.[4]





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Figure 1: Key Milestones in the Development and Registration of **Penflufen**.

# **Chemical Properties and Synthesis**

**Penflufen** is a synthetic compound with a single chiral center, resulting in two enantiomers: (R)-**penflufen** and (S)-**penflufen**.[6] Commercially, it is produced and sold as a racemic mixture.[6] Studies have shown that the S-(+)-enantiomer exhibits significantly higher fungicidal activity against target pathogens like Rhizoctonia solani compared to the R-(-)-enantiomer.[2][7]

Table 1: Chemical and Physical Properties of **Penflufen** 

Property	Value	Source
IUPAC Name	N-[2-(1,3- dimethylbutyl)phenyl]-5-fluoro- 1,3-dimethyl-1H-pyrazole-4- carboxamide	[8]
CAS RN	494793-67-8	[6]
Chemical Formula	C18H24FN3O	[6]
Molecular Mass	317.41 g/mol	[6]
Physical State	Off-white powder	[6]
Decomposition Temp.	~300-320°C	[1]
Vapor Pressure	9.0 x 10 <sup>-9</sup> torr	[3]







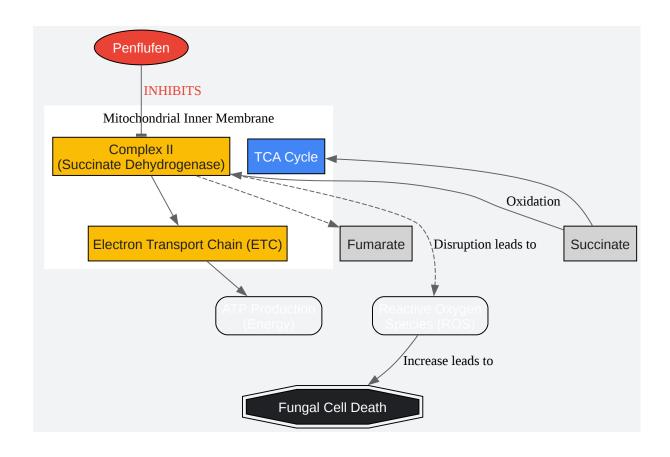
The commercial production of **Penflufen** involves a multi-step chemical synthesis. The core of the process is the formation of the fluorinated pyrazole ring, which is then coupled with a substituted aniline derivative via an amide bond.[6] A more detailed synthetic route involves the Knorr reaction to create the pyrazole ring, followed by a Vilsmeier-Haack reaction to introduce the necessary functional groups for the final amide coupling.[9]

### **Mechanism of Action**

**Penflufen**'s fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[3][10][11][12] It targets Complex II of the mitochondrial respiratory chain, a critical component for both the electron transport chain and the tricarboxylic acid (TCA) cycle in fungi. [5]

By binding to the succinate dehydrogenase enzyme, **Penflufen** blocks the oxidation of succinate to fumarate. This action effectively halts mitochondrial respiration, depriving the fungal cells of their primary source of energy (ATP).[5][13] The disruption of the electron transport chain also leads to an overproduction of Reactive Oxygen Species (ROS), which induces oxidative stress, damages cellular components, and ultimately results in fungal cell death.[13]





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Figure 2: Penflufen's Mechanism of Action as a Succinate Dehydrogenase Inhibitor.

### **Experimental Protocols**

The development and registration of **Penflufen** required extensive testing to establish its efficacy, safety, and environmental impact. The methodologies for these experiments follow standardized regulatory guidelines.

# **Fungicide Efficacy Trials**

Efficacy trials are designed to demonstrate that a fungicide provides a clear, significant, and economically beneficial result to the end-user.[14]



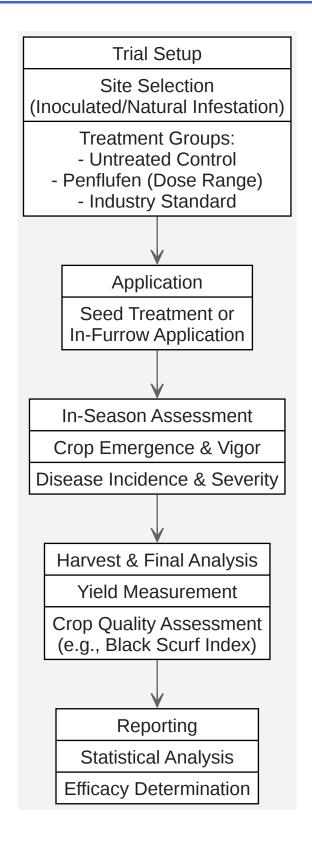




#### General Protocol:

- Site Selection: Trials are conducted in multiple locations with environmental conditions conducive to the target disease, using either naturally infested soil or plots inoculated with the pathogen (e.g., Rhizoctonia solani).[1][14]
- Treatments: The trial includes an untreated control, the experimental fungicide (**Penflufen**) at various dose rates (e.g., 0.5x, 0.75x, 1x, 2x the proposed label rate), and an industry-standard fungicide for comparison.[14]
- Application: Penflufen is applied as a seed treatment or in-furrow application according to the proposed use pattern.[3][5]
- Data Collection: Assessments are made throughout the growing season. Key metrics include disease incidence and severity (e.g., percentage of stems with canker, black scurf on daughter tubers), crop emergence, plant vigor, and final crop yield.[1][14]
- Statistical Analysis: Data are statistically analyzed to determine significant differences between treatments.





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Figure 3: Generalized Experimental Workflow for Fungicide Efficacy Field Trials.



### In Vitro Bioassays for Fungal Sensitivity

To determine the intrinsic activity of **Penflufen** against various fungi and to establish a baseline for resistance monitoring, in vitro sensitivity tests are performed.

#### General Protocol:

- Isolate Collection: A diverse collection of target fungal isolates (e.g., Fusarium fujikuroi) is obtained from different geographical regions.[15]
- Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is amended with a serial dilution of **Penflufen**. A solvent control (without the fungicide) is also prepared.
- Inoculation: Mycelial plugs from actively growing fungal cultures are placed onto the center of the amended and control plates.
- Incubation: Plates are incubated under controlled conditions (temperature, light) for a set period.
- Measurement: The radial growth of the mycelium is measured. The percentage of growth inhibition relative to the control is calculated for each concentration.
- EC<sub>50</sub> Calculation: The effective concentration required to inhibit mycelial growth by 50% (EC<sub>50</sub>) is determined using probit analysis. This value serves as a quantitative measure of the fungicide's potency against a specific isolate.

# **Biological Activity and Efficacy Data**

**Penflufen** is effective against a range of economically important diseases, particularly those caused by basidiomycete fungi.[5] Field trials across Northern Europe demonstrated that both liquid and powder formulations provided high levels of control against seed-borne Rhizoctonia solani on potatoes.[5]

Table 2: Efficacy of **Penflufen** Against Key Pathogens



Crop	Target Pathogen	Disease	Efficacy Notes	Source
Potato	Rhizoctonia solani	Black Scurf, Stem & Stolon Canker	High level of control from seed treatment.	[3][5]
Cereal Grains	Ustilago spp., Tilletia caries	Smuts, Common Bunt	Effective control as a seed treatment.	[1][3]
Rice	Fusarium fujikuroi	Bakanae Disease	Good bioactivity; effectively inhibits conidium production.	[15]
Various	Rhizoctonia solani	Seed Rot, Damping-off	Broadly used for suppression in crops like soybeans, cotton, and canola.	[1][4]
Rice	Pyricularia oryzae, Helminthosporiu m oryzae	Leaf Blast, Brown Spot	A combination product with Trifloxystrobin showed high efficacy.	[16]

# **Toxicology and Environmental Profile**

The toxicological profile of **Penflufen** has been extensively evaluated by regulatory agencies. It exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][3] The EPA has classified **Penflufen** as having "suggestive evidence of carcinogenicity" based on limited evidence in male rats, but has determined that the chronic reference dose is protective of all long-term effects, including potential carcinogenicity.[3][8][17]

Table 3: Summary of Toxicological and Environmental Data



Parameter	Value / Classification	Source
Human Health		
Acute Population Adjusted Dose (aPAD)	0.50 mg/kg/day	[3]
Chronic Population Adjusted Dose (cPAD)	0.38 mg/kg/day	[3]
Carcinogenicity Classification	Suggestive Evidence of Carcinogenic Potential	[3]
Environmental Aquatic Toxicity		
Fish (Acute)	45 ppb (Very Highly Toxic)	[3]
Fish (Chronic)	18.1 ppb	[3]
Invertebrate (Acute)	> 2,330 ppb (Moderately Toxic)	[3]
Environmental Fate		
Aerobic Half-life	117 – 433 days (Persistent)	[3]
Anaerobic Half-life	866 days (Very Persistent)	[3]
Adsorption (Koc)	365 mg/L (Moderately mobile)	[3]
Bioaccumulation	Not expected to bioaccumulate	[3]

**Penflufen** is expected to be persistent in both aerobic and anaerobic conditions.[3] It binds moderately to soil particles and has a moderate to low potential for leaching.[3] Its major degradates have been found to be less toxic than the parent compound.[3]

### **Resistance Profile**

As with all SDHI fungicides (FRAC Group 7), there is a medium to high risk of fungal pathogens developing resistance to **Penflufen**.[1] Resistance to SDHIs is typically conferred by point mutations in the genes that encode the subunits of the target enzyme (SdhA, SdhB, SdhC, SdhD). Studies have identified natural resistance to **Penflufen** in field populations of Fusarium fujikuroi, with sensitivities exhibiting bimodal distributions even in areas with no prior SDHI



exposure. Furthermore, positive cross-resistance has been observed between **Penflufen** and other SDHI fungicides like pydiflumetofen in certain pathogens.[18] Therefore, robust resistance management strategies, such as rotating with fungicides that have different modes of action, are critical for preserving the long-term efficacy of **Penflufen**.

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